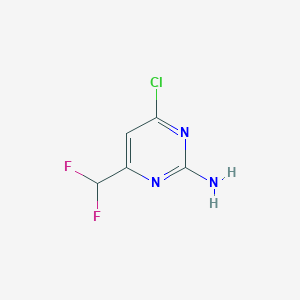

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine

Description

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine is a pyrimidine derivative featuring a chloro group at position 4 and a difluoromethyl (-CF₂H) substituent at position 5. This compound has garnered attention in medicinal chemistry, particularly as a key intermediate in the development of PI3K/mTOR inhibitors like PQR514, where the difluoromethyl group enhances binding affinity and metabolic stability . Its structural versatility allows for diverse pharmacological applications, including anticancer and antiparasitic agents.

Properties

IUPAC Name |

4-chloro-6-(difluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF2N3/c6-3-1-2(4(7)8)10-5(9)11-3/h1,4H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSNGGDHCRZZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(difluoromethyl)pyrimidin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6-(difluoromethyl)pyrimidine with ammonia or an amine source . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-Chloro-6-(difluoromethyl)pyrimidin-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide, thiourea, or primary amines can be used in substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

Biological Research: It serves as a tool compound in studying biological pathways and mechanisms.

Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(difluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The biological activity of pyrimidin-2-amine derivatives is heavily influenced by substituents at positions 4 and 6. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing groups (e.g., -CF₂H, -CF₃) improve target binding via σ-hole interactions but may reduce solubility.

- Polar groups (e.g., piperazinyl) enhance aqueous solubility but may reduce blood-brain barrier penetration.

Biological Activity

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 179.56 g/mol

- Structural Features : The presence of a chlorine atom and a difluoromethyl group enhances the compound's lipophilicity, which may improve its membrane permeability and bioavailability.

The biological activity of 4-Chloro-6-(difluoromethyl)pyrimidin-2-amine is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

- Cellular Pathways : It may modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Anti-inflammatory Activity

Research indicates that 4-Chloro-6-(difluoromethyl)pyrimidin-2-amine exhibits significant anti-inflammatory properties. A study reported that derivatives of pyrimidines, including this compound, effectively suppressed COX-2 activity, with IC values comparable to established anti-inflammatory drugs such as celecoxib.

| Compound | IC (µM) | Target |

|---|---|---|

| 4-Chloro-6-(difluoromethyl)pyrimidin-2-amine | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have shown that derivatives with difluoromethyl groups exhibit enhanced fungicidal activity against various pathogens compared to other chlorine-substituted compounds.

Anticancer Potential

In vitro studies have indicated that 4-Chloro-6-(difluoromethyl)pyrimidin-2-amine can inhibit the growth of cancer cell lines such as HeLa and K562. The mechanism involves inducing apoptosis and inhibiting key metabolic pathways essential for cancer cell survival.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| HeLa | 32.21 | Cytotoxic |

| K562 | 63.39 | Cytotoxic |

Case Studies

- Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of several pyrimidine derivatives including 4-Chloro-6-(difluoromethyl)pyrimidin-2-amine in carrageenan-induced paw edema models. The results indicated significant reduction in edema comparable to standard treatments.

- Anticancer Research : In another study, the compound was tested against various cancer cell lines using flow cytometry and microscopy techniques to assess its cytotoxic effects. The results showed necrotic changes in treated cells, confirming its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the pyrimidine ring can significantly enhance biological activity:

- Electron-donating groups at specific positions increase potency against COX enzymes.

- The difluoromethyl group is critical for enhancing lipophilicity and cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.